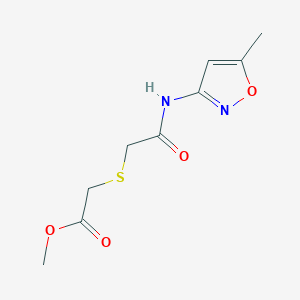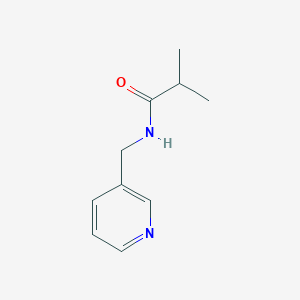
N-(pyridin-3-ylmethyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Bone Resorption Markers
The compound N-(pyridin-3-ylmethyl)isobutyramide is structurally related to pyridinium compounds like pyridinoline (Pyr) and deoxypyridinoline (Dpyr), which are specific biochemical markers of bone resorption. These markers are assessed using high-performance liquid chromatography (HPLC) for their role in clinical studies related to bone health. The measurement of these compounds in urine provides insights into bone resorption processes, with the aim of improving assay performance and optimizing sample collection for better clinical outcomes (Colwell, Russell, & Eastell, 1993).
Antibiotic Synthesis
N-(pyridin-3-ylmethyl)isobutyramide is a key intermediate in the synthesis of pharmaceutical compounds, such as premafloxacin, which was developed as an antibiotic for combating pathogens of veterinary importance. The development of a practical, efficient, and stereoselective process for its preparation highlights its significance in antibiotic synthesis and its potential applications in veterinary medicine (Fleck, McWhorter, DeKam, & Pearlman, 2003).
Coordination Chemistry and Material Science
Compounds structurally similar to N-(pyridin-3-ylmethyl)isobutyramide are explored for their coordination chemistry and applications in material science. For instance, derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine have been utilized as ligands, offering advantages in synthesizing luminescent lanthanide compounds for biological sensing and iron complexes demonstrating unique thermal and photochemical spin-state transitions. These advancements underscore the role of pyridine-based compounds in developing new materials with potential applications in sensing, catalysis, and electronic devices (Halcrow, 2005).
Organic Light-Emitting Diodes (OLEDs)
The incorporation of pyridine units, similar to those in N-(pyridin-3-ylmethyl)isobutyramide, into host materials for phosphorescent organic light-emitting diodes (PhOLEDs) showcases their application in advanced electronic devices. The design of such materials aims at optimizing the optoelectronic properties, leading to high-efficiency blue, green, and white PhOLEDs with improved performance characteristics. This area of research highlights the potential of pyridine derivatives in enhancing the efficiency and durability of OLED technology, contributing to the development of next-generation displays and lighting solutions (Li, Li, Liu, & Jin, 2016).
Safety and Hazards
The safety data sheet for a related compound, (Pyridin-3-ylmethyl)-1H-pyrazole-4-boronic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using protective equipment and working in a well-ventilated area .
properties
IUPAC Name |
2-methyl-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8(2)10(13)12-7-9-4-3-5-11-6-9/h3-6,8H,7H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPSTAMNXUPMRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

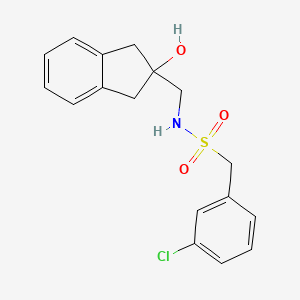
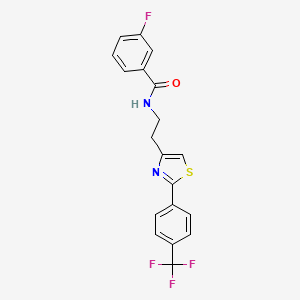
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide;hydrochloride](/img/structure/B2371773.png)
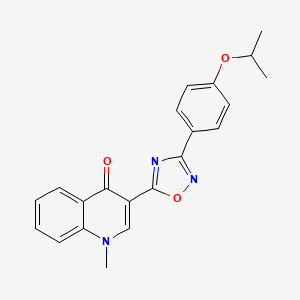
![(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-7-[[(4-methoxyphenyl)-diphenylmethyl]amino]heptanoic acid](/img/structure/B2371776.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide](/img/structure/B2371778.png)
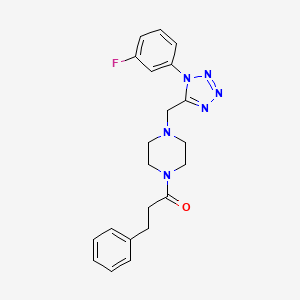
![4-(3-chlorobenzyl)-3-(3-chlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2371781.png)
![(2S)-N-[(2-Chloro-6-fluorophenyl)-cyanomethyl]-2-hydroxy-2-phenylacetamide](/img/structure/B2371782.png)
![4-fluoro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2371783.png)
![2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline](/img/structure/B2371785.png)
![3-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2371786.png)
![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-phenoxyacetamide](/img/structure/B2371788.png)
